Phosphine, 1H-inden-1-yldiphenyl-
Description
The 1H-indene backbone consists of a fused bicyclic structure with a five-membered cyclopentene ring fused to a benzene ring. The diphenylphosphine substituent introduces steric bulk and electron-donating properties, making this compound relevant in coordination chemistry and catalysis .
Key structural attributes:
- Indene core: Provides a rigid, conjugated π-system that influences electronic interactions.
- Diphenylphosphine group: Enhances electron-donating capacity compared to simpler alkyl/aryl phosphines.
- Substituent position: The 1-position on indene ensures proximity of the phosphorus atom to the bicyclic system, affecting ligand geometry and reactivity.
Properties
CAS No. |
138784-88-0 |
|---|---|
Molecular Formula |
C21H17P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1H-inden-1-yl(diphenyl)phosphane |
InChI |
InChI=1S/C21H17P/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-16,21H |
InChI Key |
MYDCQLBEJDDLBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2C=CC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Triphenylphosphine (PPh₃)
- Structure : Three phenyl groups attached to a central phosphorus atom.
- Electronic properties: Moderate σ-donor strength with weak π-accepting ability.
- Steric bulk is greater due to the fused indene system, which may restrict coordination geometries in catalysts .
1-Phenyl-1H-indene (CAS 1961-96-2)
- Structure : A phenyl group at the 1-position of indene.
- Key differences :
3-Phenyl-1-(1-phenyl-1-propen-1-yl)-1H-indene (CAS 919342-11-3)
- Structure : Features a propenyl substituent at the 1-position and a phenyl group at the 3-position.
- Comparison :
Steric Parameters
| Compound | Steric Bulk (Tolman Cone Angle, °) | Key Structural Features |
|---|---|---|
| Triphenylphosphine (PPh₃) | 145° | Three flexible phenyl groups |
| Phosphine, 1H-inden-1-yldiphenyl- | ~160° (estimated) | Rigid indene backbone + two phenyls |
| 1-Ethyl-2-phenyl-1H-indene | N/A | Smaller ethyl group at 1-position |
Catalytic Performance
- Metal Coordination: The diphenylphosphine group enables strong σ-donation to transition metals (e.g., Pd, Pt), enhancing catalytic activity in cross-coupling reactions compared to non-phosphorus indene derivatives.
- Comparison with SNO-Phosphine Reactions: highlights phosphine reactivity with S-nitrosothiols (SNO). The indene moiety may stabilize radical intermediates in such reactions, unlike simpler phosphines .
Thermal and Chemical Stability
- The conjugated indene system likely improves thermal stability compared to aliphatic phosphines (e.g., triethylphosphine).
- Resistance to oxidation may be lower than in electron-deficient phosphines (e.g., PF₃) due to the electron-rich diphenylphosphine group.
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